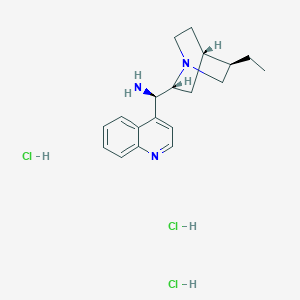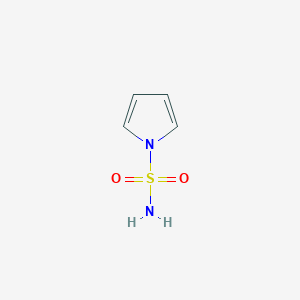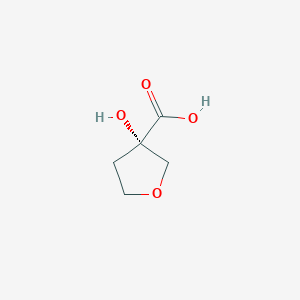
(S)-3-Hydroxytetrahydrofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Hydroxytetrahydrofuran-3-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a tetrahydrofuran ring, a hydroxyl group, and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Hydroxytetrahydrofuran-3-carboxylic acid typically involves the enantioselective reduction of 3-hydroxytetrahydrofuran-3-carboxylate esters. One common method is the asymmetric hydrogenation of the corresponding unsaturated ester using chiral catalysts. Another approach involves the enzymatic reduction of the keto ester precursor.
Industrial Production Methods
Industrial production of this compound often employs biocatalysis due to its high enantioselectivity and mild reaction conditions. Enzymes such as ketoreductases are used to achieve the desired stereochemistry with high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Hydroxytetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are frequently used.
Substitution: Reagents like SOCl2 (Thionyl chloride) and PBr3 (Phosphorus tribromide) are used for converting the hydroxyl group into a leaving group.
Major Products
Oxidation: Formation of 3-oxotetrahydrofuran-3-carboxylic acid.
Reduction: Formation of 3-hydroxytetrahydrofuran-3-methanol.
Substitution: Formation of 3-chlorotetrahydrofuran-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(S)-3-Hydroxytetrahydrofuran-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-3-Hydroxytetrahydrofuran-3-carboxylic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Hydroxytetrahydrofuran-3-carboxylic acid: The enantiomer of (S)-3-Hydroxytetrahydrofuran-3-carboxylic acid with similar chemical properties but different biological activity.
Tetrahydrofuran-3-carboxylic acid: Lacks the hydroxyl group, resulting in different reactivity and applications.
3-Hydroxytetrahydrofuran: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to its chiral nature and the presence of both hydroxyl and carboxylic acid functional groups. This combination allows for a wide range of chemical transformations and biological interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C5H8O4 |
|---|---|
Molekulargewicht |
132.11 g/mol |
IUPAC-Name |
(3S)-3-hydroxyoxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H8O4/c6-4(7)5(8)1-2-9-3-5/h8H,1-3H2,(H,6,7)/t5-/m0/s1 |
InChI-Schlüssel |
MNQFLROEKPFCCV-YFKPBYRVSA-N |
Isomerische SMILES |
C1COC[C@@]1(C(=O)O)O |
Kanonische SMILES |
C1COCC1(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


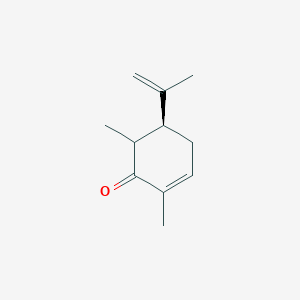

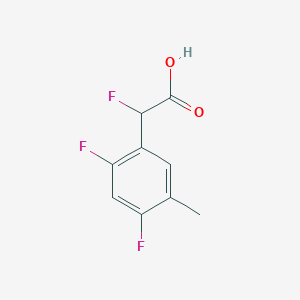
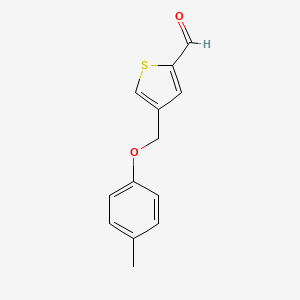

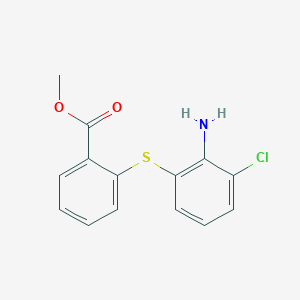
![3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B13338115.png)

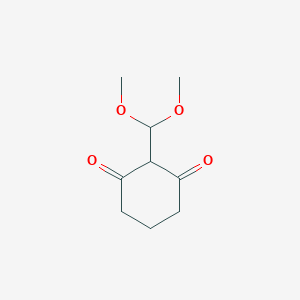
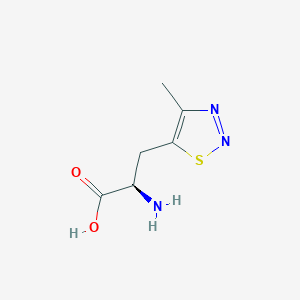

![4-Azaspiro[3.5]nonan-4-ium-2-olate](/img/structure/B13338158.png)
